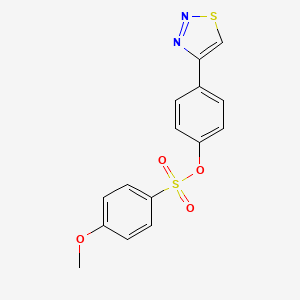

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

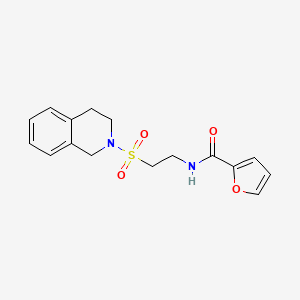

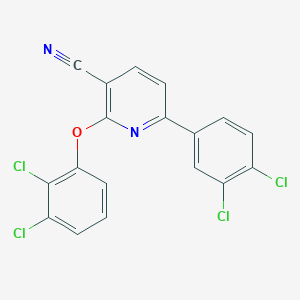

“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains phenyl and methoxybenzenesulfonate groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol involves nitration with nitric acid in acetic acid . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazol ring, which exhibits electron-accepting properties .Molecular Structure Analysis

The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” can be analyzed using various techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy . The compound’s empirical formula is C16H12N2O3S .Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield. These compounds demonstrate promising applications in photodynamic therapy for cancer treatment due to their significant photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

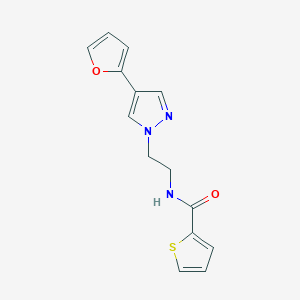

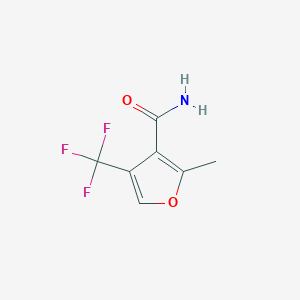

Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. These compounds displayed high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Particularly, one compound exhibited significant cytotoxicity against cancer cell lines, highlighting potential for use alongside chemotherapy drugs for enhanced cancer therapy with reduced cytotoxicity (Gür et al., 2020).

Synthesis of Novel Compounds

Abdelhamid, Ismail, and Abdel-Aziem (2008) conducted research on the synthesis of 1,3,4-thiadiazoles containing chromone moiety, revealing the potential for creating diverse compounds with varied biological activities. Their work underscores the importance of 1,3,4-thiadiazole derivatives in synthesizing new molecules for further pharmacological evaluation (Abdelhamid, Ismail, & Abdel-Aziem, 2008).

Anticancer Agent Development

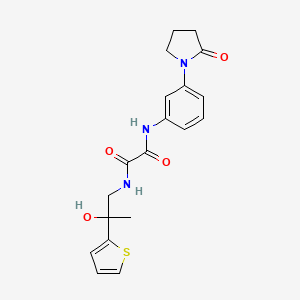

Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives, evaluating their anticancer effect on various cancer cell lines. One derivative showed potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting these compounds as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Future Directions

The future directions for research on “4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” could include further studies on its synthesis, reactivity, and potential applications. For instance, donor-acceptor-donor structures with 2,1,3-benzothiadiazole as an internal acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell replication processes.

Biochemical Pathways

Related compounds have been found to exhibit anti-inflammatory properties , suggesting that the compound may affect inflammatory pathways.

Result of Action

Related compounds have been found to exhibit antibacterial, antifungal, and antiviral activity , suggesting that the compound may have similar effects.

Action Environment

It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.

properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-20-12-6-8-14(9-7-12)23(18,19)21-13-4-2-11(3-5-13)15-10-22-17-16-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGBGCKKQQGHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)

![3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2894678.png)

![7-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2894682.png)

![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2894684.png)

![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide](/img/structure/B2894686.png)